

Application Notes: Protocol for Radiolabeling Flagranone C

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Compound of Interest

Compound Name: *Flagranone C*

Cat. No.: *B1250816*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Flagranone C is a novel synthetic flavonoid derivative with potential applications in neuroscience imaging. Its unique structure allows for the investigation of specific enzymatic activities and receptor interactions within the central nervous system. To enable in vivo imaging studies, particularly Positron Emission Tomography (PET), a robust and efficient radiolabeling protocol is essential. This document provides a detailed methodology for the carbon-11 radiolabeling of **Flagranone C** via O-methylation of its precursor, desmethyl-**Flagranone C**.

Chemical Structure of **Flagranone C** and its Precursor

- **Flagranone C**: 7-methoxy-2-phenylchroman-4-one
- Precursor (Desmethyl-**Flagranone C**): 7-hydroxy-2-phenylchroman-4-one

Quantitative Data Summary

The following table summarizes the expected quantitative data from the radiolabeling of [^{11}C]**Flagranone C**.

Parameter	Result
Radiochemical Yield (RCY)	35-45% (decay-corrected, based on [^{11}C]CO $_2$)
Molar Activity (Am)	> 50 GBq/ μmol at the end of synthesis
Radiochemical Purity	> 98%
Total Synthesis Time	25-30 minutes

Experimental Protocol: Radiolabeling of Flagranone C with Carbon-11

This protocol details the synthesis of [^{11}C]Flagranone C from its precursor, desmethyl-Flagranone C, using [^{11}C]methyl iodide.

1. Materials and Reagents

- Desmethyl-Flagranone C precursor (1 mg)
- Dimethylformamide (DMF), anhydrous
- Sodium hydride (NaH), 60% dispersion in mineral oil
- [^{11}C]Methyl iodide ([^{11}C]CH $_3\text{I}$) - produced from a cyclotron via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ reaction
- HPLC purification system with a semi-preparative C18 column
- Mobile phase: Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic acid (TFA)
- Solid-phase extraction (SPE) C18 cartridge
- Ethanol, USP grade
- Sterile water for injection
- 0.22 μm sterile filter

2. Production of [^{11}C]Methyl Iodide

[¹¹C]Carbon dioxide produced from the cyclotron is trapped and converted to [¹¹C]methyl iodide using a GE TRACERlab FX C Pro or similar automated synthesis module. The typical yield of [¹¹C]CH₃I is greater than 70% from [¹¹C]CO₂.

3. Radiolabeling Reaction

- To a solution of desmethyl-**Flagranone C** (1 mg) in anhydrous DMF (200 µL) in a sealed vial, add NaH (2 mg).
- Allow the mixture to react for 5 minutes at room temperature to form the phenoxide.
- Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature.
- After the trapping of [¹¹C]CH₃I is complete, heat the reaction vial at 80°C for 5 minutes.
- Cool the vial to room temperature and quench the reaction with 500 µL of the HPLC mobile phase.

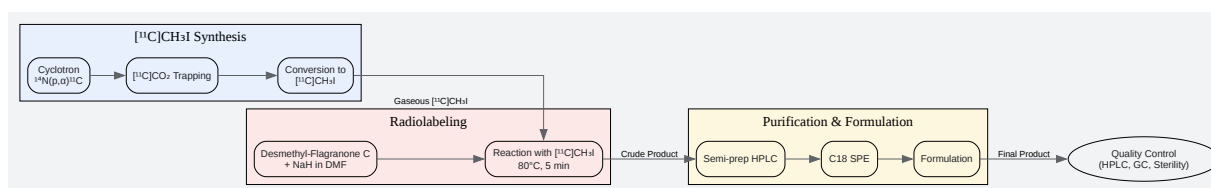
4. Purification

- Inject the crude reaction mixture onto the semi-preparative HPLC system.
- Monitor the radioactivity and UV absorbance (254 nm) of the eluent.
- Collect the fraction corresponding to [¹¹C]**Flagranone C**.
- Dilute the collected fraction with 20 mL of sterile water.
- Pass the diluted solution through a C18 SPE cartridge.
- Wash the cartridge with 10 mL of sterile water.
- Elute the final product from the cartridge with 1 mL of ethanol (USP).
- Formulate the final product by diluting with sterile saline for injection.

5. Quality Control

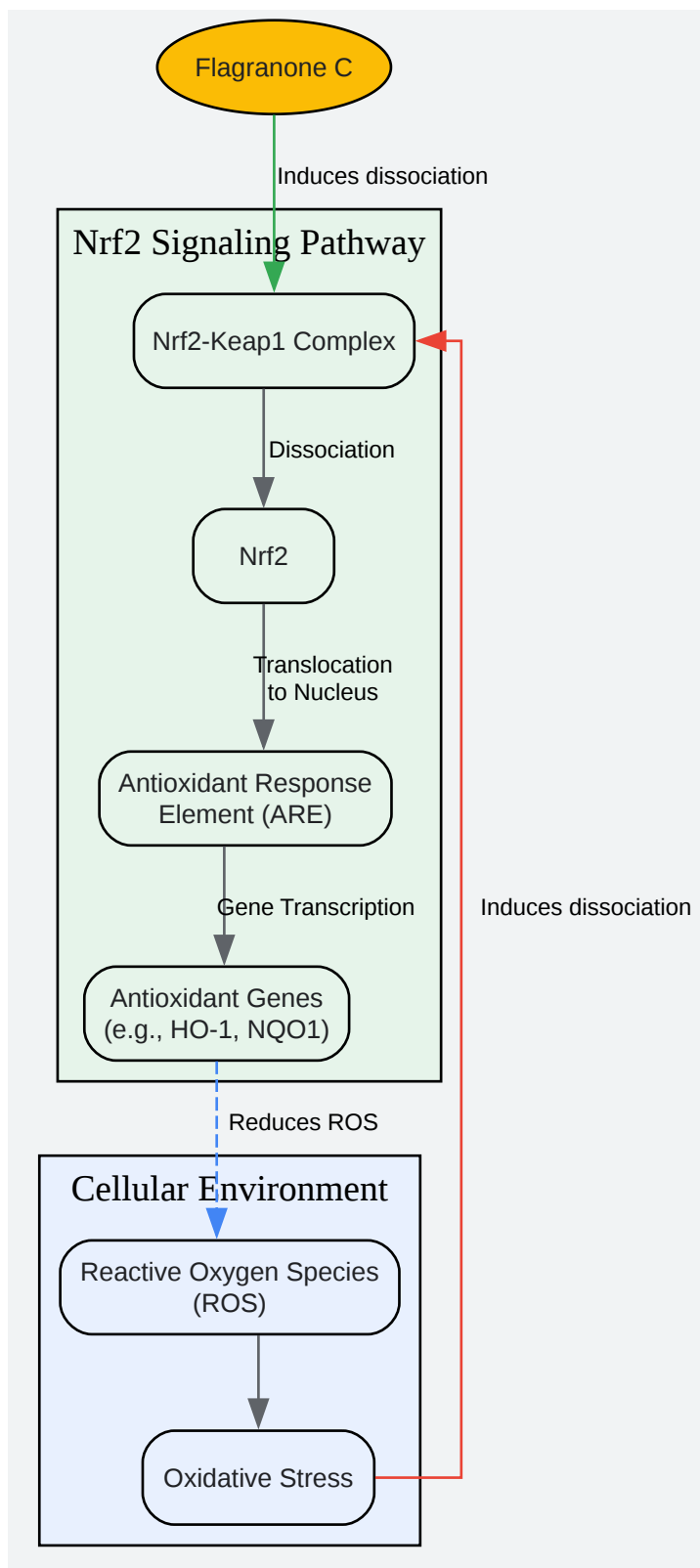
- **Radiochemical Purity:** Determined by analytical HPLC using a C18 column with the same mobile phase as the purification.
- **Molar Activity:** Calculated by measuring the total radioactivity and the mass of **Flagranone C** in the final product.
- **Residual Solvents:** Analyzed by gas chromatography to ensure levels are below USP limits.
- **Sterility and Endotoxin Testing:** Performed on the final product to ensure suitability for in vivo studies.

Diagrams



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Caption: Experimental workflow for the radiolabeling of **Flagranone C**.



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Caption: Hypothetical signaling pathway of **Flagranone C** via Nrf2.

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